Tert-butyl (4-bromo-3-nitrophenyl)carbamate
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Description
Tert-butyl (4-bromo-3-nitrophenyl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BNPC, and it is known for its unique properties that make it useful in a variety of different research applications. In
Scientific Research Applications
Synthesis of Biologically Active Compounds
"Tert-butyl (4-bromo-3-nitrophenyl)carbamate" serves as a key intermediate in the synthesis of various biologically active compounds, including omisertinib, a notable example being its utilization in the rapid synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in many biologically active compounds such as omisertinib (AZD9291). This synthesis process demonstrates the compound's role in facilitating nucleophilic substitution reactions, reduction steps, and optimizing yields in the creation of targeted molecular structures (Zhao et al., 2017).
Chemical Synthesis and Characterization
The compound also finds application in the chemical synthesis and characterization of novel organic molecules, for instance, in the preparation of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate. This process involves nucleophilic substitution reactions, followed by comprehensive structural analysis using techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. Such studies are crucial for advancing the understanding of molecular structures and their potential applications in various scientific fields (Yang et al., 2021).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. For example, the reaction of tert-butyl carbazate with various reagents has led to the creation of compounds with potential antimicrobial activity. This highlights the role of "this compound" and its derivatives in the ongoing search for new antimicrobial substances, which is a crucial area of research in the face of rising antibiotic resistance (Ghoneim & Mohamed, 2013).
Advanced Organic Synthesis Techniques
The compound's utility extends to advanced organic synthesis techniques, such as the hetero-Cope rearrangement, for the synthesis of complex molecules like potassium 5-tert-butyl-2-(tert-butyl-aminoxy)-benzoate. This method demonstrates the compound's versatility in facilitating complex rearrangements and its potential in generating highly water-soluble stable free radicals, which have applications in various fields, including materials science and pharmaceuticals (Marx & Rassat, 2002).
properties
IUPAC Name |
tert-butyl N-(4-bromo-3-nitrophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZHSLFDFUZPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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